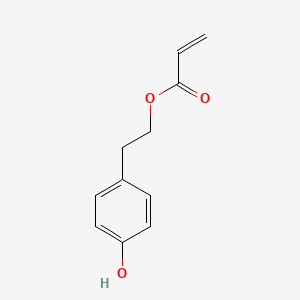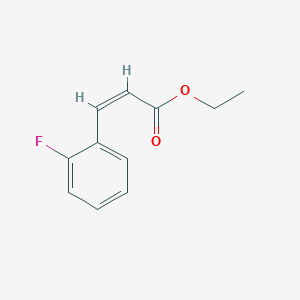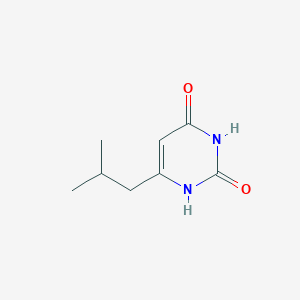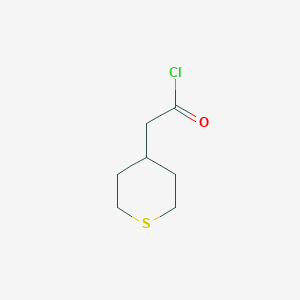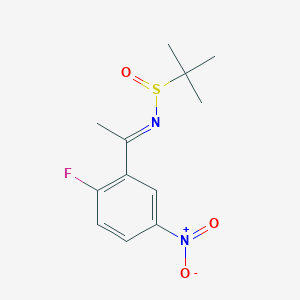
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group attached to a propan-2-yl chain, which is further connected to a phenylmethanimine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine typically involves the condensation of an amine with an aldehyde or ketone. One common method is the reaction between (S)-1-methoxypropan-2-amine and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Large-scale production may also involve the use of automated systems for monitoring and controlling reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used for substitution reactions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The methoxy group may also influence the compound’s lipophilicity and ability to cross cell membranes, impacting its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
(R,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Benzylideneaniline: A structurally similar imine with different substituents.
N-(1-Methoxypropan-2-yl)benzylamine: A related compound with an amine group instead of an imine.
Uniqueness
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and imine functionality make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-[(2S)-1-methoxypropan-2-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C11H15NO/c1-10(9-13-2)12-8-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3/t10-/m0/s1 |
Clave InChI |
SYRCSEIGSJECTG-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](COC)N=CC1=CC=CC=C1 |
SMILES canónico |
CC(COC)N=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


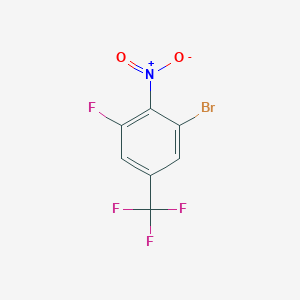
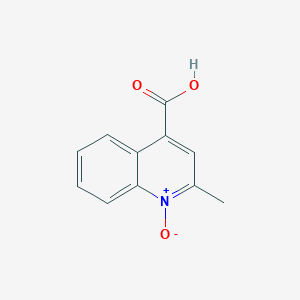
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
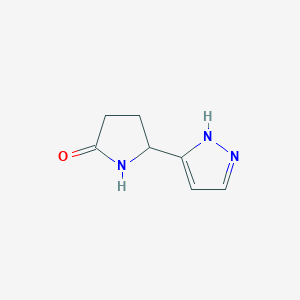

![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
